molecular formula C8H8ClNO B8325856 3-Allyloxy-5-chloropyridine CAS No. 223797-66-8

3-Allyloxy-5-chloropyridine

Cat. No. B8325856
M. Wt: 169.61 g/mol
InChI Key: JOYYNWGQQSGJTP-UHFFFAOYSA-N
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Patent
US06552012B2

Procedure details

Sodium (4.7 g, 203 mmol) was added to allyl alcohol (57.5 ml, 84.5 mmol). After complete reaction, the excess of allyl alcohol was evaporated. 3,5-Dichloropyridine (25.0 g, 169 mmol) and dimethyl sulfoxide (75 ml) were added to the crude mixture. The mixture was stirred at 60° C. overnight. Water (100 ml) was added followed by extraction twice with ethyl acetate (100 ml). The product was isolated in quantitative yield.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
57.5 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([OH:5])[CH:3]=[CH2:4].[Cl:6][C:7]1[CH:8]=[N:9][CH:10]=[C:11](Cl)[CH:12]=1.CS(C)=O>O>[CH2:2]([O:5][C:11]1[CH:10]=[N:9][CH:8]=[C:7]([Cl:6])[CH:12]=1)[CH:3]=[CH2:4] |^1:0|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
[Na]
Name
Quantity
57.5 mL
Type
reactant
Smiles
C(C=C)O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C=NC=C(C1)Cl
Name
Quantity
75 mL
Type
reactant
Smiles
CS(=O)C
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After complete reaction
CUSTOM
Type
CUSTOM
Details
the excess of allyl alcohol was evaporated
EXTRACTION
Type
EXTRACTION
Details
followed by extraction twice with ethyl acetate (100 ml)
CUSTOM
Type
CUSTOM
Details
The product was isolated in quantitative yield

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C=C)OC=1C=NC=C(C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.